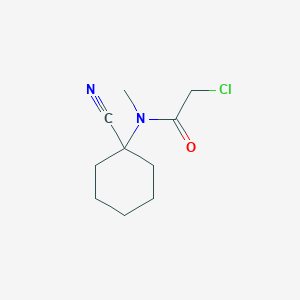

2-chloro-N-(1-cyanocyclohexyl)-N-methylacetamide

Description

2-Chloro-N-(1-cyanocyclohexyl)-N-methylacetamide (CAS: 78734-79-9) is a chloroacetamide derivative with a molecular weight of 214.69 g/mol and a purity of 95% . Structurally, it features a chloroacetamide backbone substituted with a methyl group and a 1-cyanocyclohexyl moiety. The cyclohexyl group adopts a chair conformation, as observed in related N-cyclohexyl acetamides . The compound is commercially available for laboratory use, primarily as a synthetic intermediate, though its specific applications remain underexplored in the literature .

Properties

IUPAC Name |

2-chloro-N-(1-cyanocyclohexyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O/c1-13(9(14)7-11)10(8-12)5-3-2-4-6-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOMFQWTQAGNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCl)C1(CCCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701237055 | |

| Record name | 2-Chloro-N-(1-cyanocyclohexyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78734-79-9 | |

| Record name | 2-Chloro-N-(1-cyanocyclohexyl)-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78734-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(1-cyanocyclohexyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Reaction Procedure

The following protocol is adapted from industrial-scale methodologies:

| Component | Quantity | Role |

|---|---|---|

| 1-Cyanocyclohexylamine | 1.0 mol | Nucleophile |

| Chloroacetyl chloride | 1.1 mol | Acylating agent |

| Triethylamine | 1.2 mol | Acid scavenger |

| Dichloromethane (DCM) | 500 mL | Solvent |

Steps :

- Dissolve 1-cyanocyclohexylamine (153.2 g) in anhydrous DCM under nitrogen atmosphere.

- Cool the solution to 0–5°C using an ice bath.

- Slowly add chloroacetyl chloride (124.9 g) dropwise over 30 minutes while stirring.

- Add triethylamine (121.2 g) to neutralize HCl.

- Warm the mixture to room temperature and stir for 12 hours.

- Wash the organic layer with water (2 × 200 mL), dry over sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product via recrystallization from ethanol/water (yield: 78–85%).

Critical Parameters :

- Temperature control during acylation minimizes side reactions (e.g., over-chlorination).

- Anhydrous conditions prevent hydrolysis of chloroacetyl chloride.

Synthesis of Chloroacetyl Chloride: Precursor Preparation

Chloroacetyl chloride, a key reagent, is synthesized via chlorination of acetyl chloride using monochloroacetic acid and hydrogen chloride. This method ensures high purity and avoids dichloroacetyl chloride byproducts.

Industrial-Scale Production (Adapted from EP0022185B1)

| Parameter | Value |

|---|---|

| Reactor temperature | 120–130°C |

| Molar ratio (AcCl:MCA) | 1:10–15 |

| Hydrogen chloride flow | 0.5–3 mol/mol AcCl |

Procedure :

- Feed vaporous acetyl chloride (78.5 g) and liquefied monochloroacetic acid (MCA; 945.5 g) into a bubble column reactor in countercurrent flow.

- Introduce hydrogen chloride gas to suppress acid anhydride formation.

- Distill the product mixture to separate chloroacetyl chloride (b.p. 105–107°C) from unreacted acetyl chloride (b.p. 52°C).

Advantages :

- Excess MCA shifts equilibrium toward chloroacetyl chloride.

- Continuous removal of products enhances yield (∼65% conversion per pass).

Alternative Pathways and Modifications

While the primary route dominates literature, exploratory methods include:

Reductive Amination of Cyclohexanone Cyanohydrin

Cyclohexanone cyanohydrin reacts with methylamine under hydrogenation conditions (Pd/C catalyst) to form 1-cyanocyclohexylmethylamine, which is subsequently acylated. This method avoids handling toxic HCN but requires high-pressure equipment.

Solid-Phase Synthesis

Immobilized cyclohexylamine derivatives on resin supports enable stepwise acylation and cyanation. Though scalable, this approach is limited by lower yields (∼60%) and resin costs.

Characterization and Quality Control

Synthetic batches are validated using:

Optimization Strategies

Solvent Screening

Polar aprotic solvents (e.g., DMF, THF) increase reaction rates but may reduce yields due to side reactions. DCM balances reactivity and selectivity.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) as a catalyst accelerates acylation, achieving 90% yield in 6 hours.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(1-cyanocyclohexyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), can be used for substitution reactions.

Major Products Formed:

Oxidation: this compound can be oxidized to form 2-chloro-N-(1-cyanocyclohexyl)-N-methylacetic acid.

Reduction: Reduction can yield 2-chloro-N-(1-cyanocyclohexyl)-N-methylamine.

Substitution: Substitution reactions can produce compounds like 2-hydroxy-N-(1-cyanocyclohexyl)-N-methylacetamide.

Scientific Research Applications

2-Chloro-N-(1-cyanocyclohexyl)-N-methylacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms and interactions.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

2-Chloro-N-(1-cyanocyclohexyl)-N-methylacetamide is similar to other chloroacetamide derivatives, such as 2-chloro-N-(1-cyanocyclohexyl)propanamide and 2-chloro-N-(1-cyanocyclohexyl)acetamide. its unique structure, including the presence of the methyl group, distinguishes it from these compounds. The differences in chemical properties and reactivity can lead to varied applications and effects.

Comparison with Similar Compounds

Key Observations :

- The 1-cyanocyclohexyl group in the target compound introduces steric bulk and polarity distinct from aromatic substituents in alachlor or phenylacetamides.

Physicochemical Properties

- Lipophilicity : The cyclohexyl group in the target compound likely increases lipophilicity compared to phenyl-substituted derivatives (e.g., logP ~2.5 estimated vs. 1.8 for 2-chloro-N-phenylacetamide) .

- Hydrogen Bonding: Unlike N-phenylacetamides, which form intermolecular N–H···O bonds in crystal structures , the target compound’s methyl and cyanocyclohexyl groups may hinder hydrogen bonding, affecting solubility .

Biological Activity

2-Chloro-N-(1-cyanocyclohexyl)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its efficacy against various microorganisms.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with appropriate amines under controlled conditions. The characterization of the compound is performed using techniques such as Infrared (IR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), which confirm the structural integrity and purity of the synthesized product.

Biological Activity

The biological activity of this compound has been evaluated through various studies, focusing primarily on its antimicrobial properties.

Antimicrobial Activity

A study conducted on several chloroacetamide derivatives, including this compound, revealed significant antibacterial and antifungal activities. The compounds were screened against various strains of bacteria and fungi using the agar diffusion method.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) | Candida sp. (mm) |

|---|---|---|---|---|

| 3a | 7 | 16 | No zone | - |

| 3b | 26 | 23 | 25 | - |

| 3c | 30 | 35 | 36 | - |

| 3d | 27 | 29 | 30 | - |

| 3e | 30 | 30 | 36 | - |

Note: Measurements represent inhibition zones in millimeters.

The results indicate that certain derivatives exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species. For instance, compound code 3c showed the highest inhibition zones against all tested bacterial strains.

Case Studies

In a specific case study examining the efficacy of various chloroacetamides, researchers found that derivatives with a cyanocyclohexyl group displayed enhanced antimicrobial activity compared to other structural variants. This suggests that the presence of specific substituents can significantly influence biological activity.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes or interference with critical biochemical pathways necessary for microbial growth and replication.

Q & A

What are the established synthetic protocols for 2-chloro-N-(1-cyanocyclohexyl)-N-methylacetamide, and how can reaction conditions be optimized for yield and purity?

Basic Synthesis

The compound is synthesized via nucleophilic substitution between 2-chloroacetamide and 1-cyanocyclohexylamine in polar solvents (ethanol/methanol) at 50–70°C. Purification involves recrystallization or column chromatography .

Advanced Optimization

Catalyst screening (e.g., Lewis/Bronsted acids) can enhance reaction efficiency. For example, AlCl₃ or H₂SO₄ may accelerate amide bond formation in analogous chloroacetamide syntheses . Reaction parameters (temperature, solvent polarity, stoichiometry) should be systematically varied and monitored via HPLC or NMR to optimize yield and minimize byproducts.

How does the chlorine atom in this compound influence its reactivity, and what derivatization strategies are feasible?

Basic Reactivity

The chlorine atom is highly electrophilic, enabling nucleophilic substitution (e.g., with amines, thiols) to form derivatives like sulfonamides or secondary amines .

Advanced Strategies

Regioselective displacement can be achieved under controlled pH and solvent conditions. For instance, thiourea derivatives may be synthesized via reaction with thiocyanate ions in DMF at 80°C . Kinetic studies using LC-MS or FTIR can track substitution progress and identify intermediates.

What methodologies are recommended to resolve contradictions in reported biological activities of this compound?

Advanced Analysis

Discrepancies in enzyme inhibition data may arise from assay conditions (e.g., buffer pH, enzyme isoforms). Conduct comparative studies using standardized protocols (e.g., IC₅₀ determination under identical conditions). Molecular docking simulations can clarify binding modes to targets like cytochrome P450 isoforms, while SPR (surface plasmon resonance) assays validate binding affinities .

How does this compound compare structurally and functionally to analogs like 2-chloro-N-(hydroxymethyl)acetamide?

Comparative Analysis

Structural differences (e.g., hydroxymethyl vs. cyanocyclohexyl groups) impact solubility and target interactions. The cyanocyclohexyl group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive studies. Functional comparisons require parallel assays (e.g., logP measurements, in vitro cytotoxicity screens) .

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Basic Purification

Recrystallization from ethanol/water mixtures (70:30 v/v) achieves >95% purity. For polar byproducts, silica gel chromatography with ethyl acetate/hexane (1:3) is effective .

Advanced Methods

Preparative HPLC with a C18 column and acetonitrile/water gradient resolves closely related impurities. Purity validation via HRMS and ¹³C NMR ensures structural integrity .

What safety precautions are critical when handling this compound, given limited toxicological data?

Basic Safety

Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact. Store at 4°C in airtight containers .

Advanced Mitigation

Conduct Ames tests or zebrafish embryo assays to preliminarily assess genotoxicity and developmental toxicity. Monitor degradation products under UV light or heat using GC-MS .

How can this compound serve as a precursor for heterocyclic systems like piperazines or oxazolidines?

Advanced Applications

The chloroacetamide moiety undergoes cyclization with diamines (e.g., ethylenediamine) under basic conditions to form piperazines. For oxazolidines, react with epoxides in THF at reflux . Reaction progress is tracked via TLC, and products are characterized by X-ray crystallography .

What experimental approaches elucidate the mechanism of enzyme inhibition by this compound?

Advanced Mechanistic Studies

Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Fluorescence quenching studies and cryo-EM can visualize enzyme-compound interactions. Mutagenesis of suspected binding residues (e.g., catalytic triads) validates target specificity .

How do steric effects from the cyanocyclohexyl group influence the compound’s conformational stability?

Advanced Structural Analysis

X-ray crystallography reveals torsional angles and steric hindrance. Compare with computational models (DFT or MD simulations) to predict stable conformers. Solvent-dependent NMR (e.g., NOESY) identifies preferred rotamers in solution .

What strategies validate synthetic derivatives’ bioactivity while minimizing off-target effects?

Advanced Screening

Use high-content screening (HCS) with fluorescent reporters in cell-based assays. Off-target profiling via kinase or GPCR panels identifies selectivity. SAR (structure-activity relationship) studies correlate substituent changes (e.g., halogenation) with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.